molecular formula C16H24N2O2 B1397304 Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate CAS No. 1220027-78-0

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate

Cat. No.: B1397304
CAS No.: 1220027-78-0
M. Wt: 276.37 g/mol
InChI Key: XUSGTPCXSPAVGO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Nitration : Starting with ethyl benzoate, nitration produces ethyl 3-nitrobenzoate.
  • Reduction : The nitro group is reduced to an amino group, yielding ethyl 3-aminobenzoate.
  • Substitution : The amino group then reacts with 2-ethylpiperidine under suitable conditions to form the target compound.

This multi-step synthesis can be optimized for higher yields and purity, which is crucial for biological testing and applications.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

  • Inhibition of Cancer Cell Proliferation : this compound has demonstrated significant inhibitory effects on various cancer cell lines, including leukemia .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in leukemic cells, a critical mechanism for eliminating cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The piperidinyl group enhances interaction with various receptors and enzymes, modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and survival.
  • Hydrogen Bonding : The amino group allows for hydrogen bonding with biological molecules, facilitating effective interactions with proteins and nucleic acids .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Leukemia Models : In vitro studies have shown that the compound significantly reduces cell viability in leukemic cell lines compared to controls, indicating its potential as a therapeutic agent.
  • Bacterial Infection Models : Animal studies are ongoing to evaluate the efficacy of this compound against bacterial infections, focusing on its safety profile and therapeutic window.

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityInduces apoptosis in leukemia cells
Antimicrobial ActivityExhibits inhibition against certain bacterial strains
Mechanism of ActionBinds to receptors; forms hydrogen bonds

Properties

IUPAC Name

ethyl 3-amino-4-(2-ethylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13-7-5-6-10-18(13)15-9-8-12(11-14(15)17)16(19)20-4-2/h8-9,11,13H,3-7,10,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSGTPCXSPAVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.